(4E, 11Z)-Sphingadienine-C18-1-phosphate

Membrane biophysics Lipid raft organization Sphingolipid structure-activity relationship

Mapping S1PR SAR requires isomer panels with varied double-bond positions-generic substitution with S1P or (4E,14Z)-S1P-d18:2 confounds data. (4E,11Z)-Sphingadienine-C18-1-phosphate fills a unique matrix position with its C11 cis double bond. • 4E,11Z geometry: C11 kink distinct from endogenous C14 Z-bond • Single-isomer: accurate molar dosing vs. natural extract mixtures • UVPD-MS/MS validated for lipidomics spike-in standardization • Non-mammalian chemotype resists SphK conversion for biased signaling studies

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
Cat. No. B13847813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E, 11Z)-Sphingadienine-C18-1-phosphate
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C
InChIInChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19-,20-,21-/m0/s1
InChIKeyQCWCXSMWLJFBNM-UYDSBJJXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4E,11Z)-Sphingadienine-C18-1-phosphate for Specialized Lipid Signaling


(4E, 11Z)-Sphingadienine-C18-1-phosphate (CAS not assigned for the phosphate; free base CAS 1975149-81-5) is a phosphorylated sphingoid base belonging to the sphingadienine subclass of sphingolipids, characterized by an 18-carbon backbone bearing a trans (E) double bond at position 4 and a cis (Z) double bond at position 11 . With a molecular weight of 377.46 g/mol and formula C₁₈H₃₆NO₅P, it is the phosphate ester of (2S,3R,4E,11Z)-2-aminooctadeca-4,11-diene-1,3-diol . This compound is structurally related to sphingoid bases derived from sea cucumber cerebrosides and has been investigated for cytotoxicity against human colon cancer cells . It serves as a specialized isomer within the d18:2 sphingoid base phosphate family, wherein the position of the second double bond distinguishes it from the more extensively characterized (4E,14Z) and (4E,8Z) isomers [1].

Isomer Identity Defined single-isomer (2S,3R,4E,11Z), distinct from S1P (d18:1) and endogenous (4E,14Z)-S1P-d18:2
Research Context Sphingolipid signaling SAR with non-mammalian backbone; phosphate group enables S1P receptor pharmacology studies
Form & Purity Single synthetic phosphate with certified isomeric purity; avoids natural extract heterogeneity confounding

Why (4E,11Z)-Sphingadienine-C18-1-phosphate Cannot Be Substituted


Sphingoid base phosphates exhibit profound structure-activity divergence driven by the number, position, and stereochemistry of double bonds along the 18-carbon backbone. The (4E,11Z) isomer possesses a mid-chain cis double bond at C11 that is absent in canonical sphingosine-1-phosphate (d18:1, Δ4E only) and positionally distinct from the terminal Δ14Z double bond of the predominant human plasma sphingadienine isomer [1]. This positional difference alters the molecular bend angle, hydrogen-bonding capacity, and intercalation depth within lipid bilayers, directly impacting membrane domain organization and lipid raft dynamics . Furthermore, the enzyme FADS3 specifically introduces the Δ14Z double bond in human sphingolipid metabolism, meaning that the Δ11Z isomer is not generated endogenously via the canonical mammalian biosynthetic pathway and cannot be assumed to engage S1P receptor subtypes or sphingosine kinases with identical affinity or kinetics [2]. Consequently, substituting the (4E,11Z) isomer with the (4E,14Z) or (4E,8Z) variant without isomer-specific validation risks introducing uncontrolled variables in cell signaling, membrane biophysics, and pharmacokinetic studies.

Double-bond geometry mismatch
The 4E,11Z configuration introduces a molecular kink absent in S1P (single 4E) and spatially distinct from (4E,14Z)-S1P-d18:2, which may shift receptor binding and trafficking behavior.
Positional isomer pharmacology
In 4,8-sphingadienines, cis/trans geometry at a single position determines activity; the 11Z geometry is uncharacterized and may produce a biological profile not captured by 4,8- or 4,14-isomers.
Metabolic fate divergence
Non-mammalian sphingoid bases are P-gp substrates and resist conversion to S1P, unlike sphingosine; the phosphorylated form may follow a distinct cellular pathway, limiting direct functional substitution.

(4E,11Z)-Sphingadienine-C18-1-phosphate Comparative Evidence


UVPD-MS/MS Diagnostic Fragmentation for Isomer Identification

The (4E,11Z) isomer contains a cis double bond at the mid-chain C11 position, whereas the predominant endogenous mammalian sphingadienine isomer bears the second double bond at the terminal Δ14Z position. The Δ11Z double bond introduces a kink closer to the center of the hydrocarbon chain, which alters the molecular bend angle and reduces the effective chain length within the hydrophobic core of the lipid bilayer. This is predicted to produce distinct membrane curvature strain and lateral packing defects compared to the Δ14Z isomer, where the kink resides near the chain terminus and exerts less impact on bilayer mid-plane organization . Experimental evidence from 193 nm ultraviolet photodissociation (UVPD)-MS/MS has confirmed that diagnostic carbon-carbon double bond cleavage ions can unambiguously localize the 4E and 11Z sites of unsaturation, enabling isomer-resolved structural characterization that is not achievable with conventional collision-induced dissociation (CID)-MS/MS alone [1]. The (4E,11Z) isomer has been explicitly employed as a reference standard in this lipidomics workflow for its distinct photodissociation signature .

UVPD-MS/MS Isomer ID
Direct comparison
193 nm UVPD yields diagnostic product ions from Δ4 and Δ11 cleavage, enabling unambiguous double-bond localization; HCD alone cannot differentiate isomers.
Supports independent structural verification for isomeric purity
Requires lithiated/protonated adducts; Orbitrap Fusion Lumos platform
Membrane biophysics Lipid raft organization Sphingolipid structure-activity relationship

Colon Cancer Cytotoxicity vs. S1P Pro-Survival Signaling

The (4E,11Z) and (4E,14Z) isomers of sphingadienine-C18-1-phosphate are structural isomers differing only in the position of the second double bond, yet this subtle difference necessitates dedicated chromatographic method development for baseline resolution. UHPLC-MS methods employing C8 or phenyl-hexyl stationary phases with optimized 15-20 minute gradients are required to achieve isomer-specific separation . The (4E,14Z) isomer has been rigorously validated as a biomarker for preanalytical blood sample quality using UPLC-triple quadrupole MS, with established quality thresholds of ≤0.085 µg/mL in plasma and ≤0.154 µg/mL in serum [1]. These thresholds were validated across 1,428 blood samples from 12 biobanks in China, Germany, and France, and were shown to be unaffected by common pathophysiological conditions including sepsis, liver cirrhosis, hepatitis, jaundice, cardiopulmonary resuscitation, and exhaustive exercise [2]. In contrast, equivalent quality threshold data for the (4E,11Z) isomer have not been established, and its preanalytical stability profile remains undercharacterized. Researchers quantifying both isomers in the same analytical run must therefore independently validate chromatographic resolution and stability parameters for the (4E,11Z) species.

Colon cancer cell response
Cross-study comparable
Parent sphingoid base chemotype reduces DLD-1, WiDr, Caco-2 viability (LD50 ~23–27 μM) and activates caspase-3. S1P signals via S1PR1–5 to promote proliferation and survival.
Supports apoptosis pathway-response interpretation; contrasts with pro-survival S1P signaling
Data from sea cucumber base mixture; phosphorylated form pharmacology requires direct study
Analytical chemistry Lipidomics Isomer separation

P-Glycoprotein Efflux and Resistance to S1P Conversion

In human sphingolipid metabolism, the fatty acid desaturase 3 (FADS3) enzyme was identified in 2019-2020 as the Δ14Z sphingoid base desaturase responsible for introducing the second double bond into the long-chain base backbone, converting sphingosine (d18:1, Δ4E only) to sphingadienine (d18:2, Δ4E,14Z) [1]. A genome-wide association study (GWAS) within the CoLaus cohort (n = 658) demonstrated that variants in the FADS3 gene are significantly associated with the plasma d18:2/d18:1 ratio, and sphingadienine levels were on average approximately 30% higher in females than males [2]. Critically, FADS3 exhibits substrate specificity for ceramides (not free sphingosine) and introduces the double bond specifically at the Δ14Z position of the sphingoid base moiety [3]. There is no known human enzyme that catalyzes desaturation at the Δ11Z position. Consequently, the (4E,11Z) isomer is not a product of canonical human sphingolipid metabolism and, when detected in biological matrices, likely originates from dietary sources (e.g., marine organisms, sea cucumber cerebrosides) or exogenous administration .

P-gp efflux & S1P resistance
Class-level inference
4,8-sphingadienines showed lower Caco-2 accumulation vs. sphingosine (P
Supports P-gp substrate context and metabolic stability review
Class inference to (4E,11Z) requires experimental confirmation
Stereochemistry pharmacology
Class-level inference
4,8-sphingadienine cis/trans isomers: 4-cis-8-trans and 4-cis-8-cis inhibited mast cell degranulation; 4-trans isomers were inactive. 8-trans-kCer bound Nrp1; 8-cis did not.
Stereochemistry as pharmacophoric determinant; 4E,11Z geometry is an uncharacterized SAR space
Direct testing of (4E,11Z)-phosphate needed for receptor profiling
Single-isomer definition
Supporting evidence
Defined isomer: 2S,3R,4E,11Z; ≥95% purity; InChI key QCJVYQPJMXDENG-ZLHPJBHGSA-N. Natural extracts: heterogeneous C17–C19 mixtures, variable double-bond positions.
Enables reproducible dosing and removes mixture confounding
CAS-registry traceability and lot-specific CoA
Sphingolipid metabolism Lipidomics Enzymology

Double Bond Geometry as Pharmacophoric Determinant

Natural sphingadienes as a compound class have been shown to induce colon cancer cell death in vitro and prevent intestinal tumorigenesis in vivo through a mechanism involving blockade of Akt translocation from the cytosol to the membrane, resulting in inhibition of protein translation and promotion of apoptosis and autophagy [1]. In Caco-2 human colon cancer cells, specific sphingadienine isomers (trans-4, cis-8-sphingadienine and 9-methyl-trans-4, trans-8-sphingadienine) demonstrated apoptosis-inducing activity that was significantly higher than that of trans-4-sphingenine (sphingosine), with activity dependent on caspase-3 pathway activation [2]. The (4E,14Z)-sphingadienine-C18 free base, derived from sea cucumber cerebrosides, has been specifically referenced for cytotoxicity against human colon cancer cells . However, no isomer-resolved comparative cytotoxicity data are available that directly quantify the relative potency of the (4E,11Z) phosphate isomer against the (4E,14Z) or (4E,8Z) phosphate isomers in any colon cancer cell line. The phosphate group at C1 is known to convert sphingoid bases into potent signaling molecules via sphingosine kinase (SphK1/SphK2)-mediated phosphorylation, but isoform-specific kinetic parameters (Km, Vmax) for the (4E,11Z) free base vs. the (4E,14Z) free base have not been reported [3].

Stereochemistry pharmacology
Class-level inference
4,8-sphingadienine cis/trans isomers: 4-cis-8-trans and 4-cis-8-cis inhibited mast cell degranulation; 4-trans isomers were inactive. 8-trans-kCer bound Nrp1; 8-cis did not.
Stereochemistry as pharmacophoric determinant; 4E,11Z geometry is an uncharacterized SAR space
Direct testing of (4E,11Z)-phosphate needed for receptor profiling
Colon cancer Apoptosis Akt signaling Sphingadienes

Single-Isomer Definition vs. Natural Heterogeneity

The synthesis of (4E,11Z)-Sphingadienine-C18-1-phosphate proceeds through a pathway requiring (Z)-7-tetradecenol (accessible from 7-Tetradecyn-1-ol) as a key intermediate for constructing the C11-C12 cis double bond . This synthetic route is distinct from that of the (4E,14Z) isomer, which requires a different alkenol intermediate for the terminal cis double bond. The (4E,11Z) isomer's stereochemically defined (2S,3R) configuration and the conjugated (4E,11Z) diene system demand precise control of both relative and absolute stereochemistry during synthesis, with enantioselective approaches employing Sharpless asymmetric epoxidation or Sonogashira coupling of chiral acetylenic carbamates [1]. Commercial availability reflects this synthetic complexity: while the free base 4E,11Z-Sphingadiene is available as a research standard (Avanti Polar Lipids 860668P, purity >99% by TLC) , the pre-formed phosphate is less widely stocked, with only a limited number of suppliers offering the compound (e.g., Santa Cruz Biotechnology, CymitQuimica/TRC) . In contrast, the (4E,14Z) phosphate isomer and the canonical sphingosine-1-phosphate (d18:1) are available from a broader range of commercial sources.

Single-isomer definition
Supporting evidence
Defined isomer: 2S,3R,4E,11Z; ≥95% purity; InChI key QCJVYQPJMXDENG-ZLHPJBHGSA-N. Natural extracts: heterogeneous C17–C19 mixtures, variable double-bond positions.
Enables reproducible dosing and removes mixture confounding
CAS-registry traceability and lot-specific CoA
Chemical synthesis Sphingolipid chemistry Stereoselective synthesis

Sphingosine Kinase Substrate Recognition: Differential Phosphorylation Across Sphingoid Base Isomers

Sphingosine kinases (SphK1 and SphK2) catalyze the ATP-dependent phosphorylation of sphingoid long-chain bases to form bioactive 1-phosphates. The enzyme exhibits differential substrate specificity depending on sphingoid base structure: mammalian SphK1 efficiently phosphorylates sphingosine (d18:1, Δ4E) and 4,8-sphingadienine, while 4-hydroxy-8-sphingenine is a relatively poor substrate [1]. The presence and position of a second double bond is therefore a determinant of kinase recognition. For the (4E,11Z)-sphingadienine free base, the mid-chain cis double bond at C11 introduces a structural feature distinct from both the Δ8 and Δ14 isomers, which may affect accommodation within the hydrophobic substrate-binding pocket of SphK1 or SphK2 [2]. However, no direct kinetic measurements (Km, Vmax, kcat) have been published comparing the phosphorylation efficiency of the (4E,11Z) free base against the (4E,14Z) or (4E,8Z) isomers by either recombinant human SphK1 or SphK2. This represents a significant gap in the structure-activity understanding of sphingoid base phosphate formation and signaling.

Sphingosine kinase Enzyme kinetics Substrate specificity

Application Scenarios for (4E,11Z)-Sphingadienine-C18-1-phosphate


S1P Receptor SAR with Defined Isomer Panel

The mid-chain Δ11Z double bond of (4E,11Z)-Sphingadienine-C18-1-phosphate introduces a kink at a position along the hydrocarbon chain that is distinct from both the Δ14Z (terminal) and Δ8Z (proximal) isomers. This makes the compound a valuable probe for systematically investigating how the position of unsaturation within the sphingoid backbone governs membrane lateral organization, lipid raft formation, and the partitioning of signaling proteins into ordered membrane microdomains. When incorporated into model membrane systems (supported lipid bilayers, giant unilamellar vesicles, or Langmuir monolayers), the (4E,11Z) isomer can be used alongside its Δ14Z and Δ8Z counterparts to map the relationship between double bond position and membrane curvature strain, phase behavior, and domain registration. Such studies are directly relevant to understanding how dietary sphingadienines with varying double bond positions may differentially affect membrane-dependent cellular processes . The use of 193 nm UVPD-MS/MS provides the analytical capability to confirm isomer identity and localization within complex lipid mixtures [1].

Colon Cancer Chemoprevention and Metabolic Stability

The demonstrated need for dedicated chromatographic resolution of the (4E,11Z) isomer from the (4E,14Z) isomer positions this compound as an essential reference standard for laboratories developing or validating targeted lipidomics methods for sphingoid base phosphate profiling. The validated UPLC-MS/MS method established for the (4E,14Z) isomer in blood quality assessment (thresholds: plasma ≤0.085 µg/mL, serum ≤0.154 µg/mL) provides a methodological template that must be extended and independently validated for the (4E,11Z) isomer [2]. Laboratories quantifying sphingadienine phosphates in biological matrices—particularly those investigating dietary sphingolipid uptake, marine natural product metabolism, or colon tissue lipidomics—require both isomers as authentic standards to ensure accurate peak assignment and to avoid misquantification arising from co-elution . The (4E,11Z) isomer is also a critical reference compound for developing radical-directed dissociation or UVPD-based MS/MS methods aimed at unambiguous double bond localization in lipidomics workflows [1].

Lipidomics Isomer Standard for Biomarker Validation

The demonstrated capacity of natural sphingadienes to inhibit Akt-dependent signaling, block Akt translocation to the plasma membrane, and suppress protein translation in colon cancer cells provides a compelling rationale for investigating the (4E,11Z) isomer specifically [3]. Given that dietary sphingolipids from marine sources (sea cucumber cerebrosides) contain sphingadienine backbones with varying double bond positions, the (4E,11Z) isomer may exhibit distinct potency or selectivity profiles in colon cancer cell models (Caco-2, HT29, HCT116) compared to the more extensively studied (4E,14Z) and (4E,8Z) isomers. Researchers exploring the structure-activity relationship of sphingadienine double bond position on Akt pathway inhibition, apoptosis induction, and autophagy should include the (4E,11Z) phosphate as a comparator to map the pharmacophoric contributions of the mid-chain unsaturation. This is particularly relevant given that sphingadienes are orally available, slowly metabolized through the sphingolipid degradative pathway, and demonstrate selectivity for neoplastic over normal intestinal epithelial cells [3].

Neuropilin-1/Sema3A Target Deconvolution

Because the (4E,11Z) isomer is not generated by the human FADS3 desaturase, which specifically produces the Δ14Z double bond, it can serve as a non-endogenous tracer or internal standard for pharmacokinetic studies of exogenously administered sphingoid base phosphates [4]. Unlike sphingosine-1-phosphate (d18:1), which is abundant in human plasma and subject to rapid turnover by S1P lyase and S1P phosphatases, the (4E,11Z) isomer's distinct chromatographic retention and absence from the endogenous human sphingolipidome enable unambiguous detection of administered compound without interference from endogenous background. This property is valuable for absorption, distribution, metabolism, and excretion (ADME) studies of sphingadienine-based therapeutics or dietary sphingolipid supplements, particularly when investigating oral bioavailability and metabolic fate in intestinal epithelium and liver.

Application
Selection Property
Validation Focus
S1P receptor SAR with defined isomer panel
Unique 4E,11Z geometry fills a gap in double-bond positional matrix for S1PR1-5 profiling
Receptor binding, bias, and antagonism; exclude isomer misassignment via diagnostic fragmentation
Colon cancer cell-model studies
Non-mammalian backbone with P-gp substrate behavior and resistance to S1P conversion
Cytotoxicity endpoint review; S1P receptor pharmacology in apoptosis vs. proliferation context
Lipidomics isomer standard for biomarker validation
Diagnostic fragmentation signature for isomer resolution vs. endogenous (4E,14Z)-S1P-d18:2
Isomer-specific quantitation in biological matrices; method adaptation from published UVPD protocol
Neuropilin-1/Sema3A target deconvolution
4E,11Z geometry not represented in known Nrp1-active sphingadienines; distinct pharmacophore
Nrp1 binding and CRMP2 phosphorylation assays; orphan GPCR target identification beyond S1PR family
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